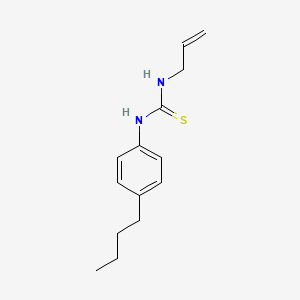

1-Allyl-3-(4-butylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-3-5-6-12-7-9-13(10-8-12)16-14(17)15-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJRSIKDPDZERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Allyl-3-(4-butylphenyl)thiourea: Synthesis, Characterization, and Potential Applications

Introduction: The Versatile Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in the design of novel therapeutic agents.[1][2] The unique electronic and steric properties of the thiourea functional group, characterized by its ability to form strong hydrogen bonds and coordinate with metal ions, enable these compounds to interact with a wide array of biological targets. This has led to the development of thiourea-containing molecules with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and analgesic properties.[1][2][3][4][5][6] The structural backbone of 1-Allyl-3-(4-butylphenyl)thiourea, featuring an allyl group and a substituted phenyl ring, suggests its potential as a bioactive molecule worthy of investigation. The allyl moiety can participate in various biological interactions, while the 4-butylphenyl group imparts significant lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic profile.

Chemical Structure and Physicochemical Properties

This compound is a disubstituted thiourea with the chemical formula C₁₄H₂₀N₂S. Its structure is characterized by an allyl group and a 4-butylphenyl group attached to the nitrogen atoms of the thiourea core.

Chemical Structure:

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for this compound is not available, the following table presents key predicted properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀N₂S |

| Molecular Weight | 248.39 g/mol |

| CAS Number | 902637-62-1 |

| Appearance | Off-white to yellow solid |

| Boiling Point | 345.3 ± 45.0 °C |

| Density | 1.065 ± 0.06 g/cm³ |

| pKa | 12.91 ± 0.70 |

Synthesis of this compound: A Proposed Methodology

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry, most commonly achieved through the reaction of an amine with an isothiocyanate. The proposed synthesis of this compound follows this reliable pathway, utilizing commercially available or readily synthesizable starting materials.

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-Butylaniline

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-butylaniline in a suitable anhydrous solvent.

-

Addition of Isothiocyanate: To the stirred solution, add 1.05 equivalents of allyl isothiocyanate dropwise at room temperature. The slight excess of the isothiocyanate ensures the complete consumption of the aniline.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

-

Drying: The purified crystals are collected by filtration and dried under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent any unwanted side reactions of the highly reactive isothiocyanate group with water.

-

Stoichiometry: A slight excess of allyl isothiocyanate is used to drive the reaction to completion, maximizing the yield of the desired product.

-

Room Temperature Reaction: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to potential side products.

-

Recrystallization: This purification technique is chosen for its effectiveness in removing unreacted starting materials and any minor impurities, resulting in a highly pure crystalline product.

Structural Characterization: Expected Spectroscopic Data

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-substituted phenyl ring.

-

Allyl Protons: A multiplet for the vinyl proton (-CH=), and two multiplets for the methylene protons adjacent to the double bond (-CH₂-) and the nitrogen atom (-NH-CH₂-).

-

Butyl Protons: A triplet for the terminal methyl group (-CH₃), a triplet for the methylene group attached to the aromatic ring (-Ar-CH₂-), and two multiplets for the internal methylene groups (-CH₂-CH₂-).

-

NH Protons: Two broad singlets corresponding to the two N-H protons of the thiourea moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Thiourea Carbonyl (C=S): A characteristic signal in the downfield region, typically around δ 180 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including two signals for the substituted carbons and two for the unsubstituted carbons of the phenyl ring.

-

Allyl Carbons: Signals for the two vinyl carbons and the methylene carbon.

-

Butyl Carbons: Four distinct signals corresponding to the four different carbon atoms of the butyl chain.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

-

C=C Stretching: A band for the alkene C=C stretch of the allyl group around 1640 cm⁻¹.

-

C=S Stretching (Thioamide I band): A strong absorption band in the region of 1200-1350 cm⁻¹.

-

N-C-S Bending (Thioamide II and III bands): Characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (248.39).

-

Isotope Peak (M+2)⁺: A smaller peak at M+2 due to the natural abundance of the ³⁴S isotope.

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the allyl and butyl groups, as well as the thiourea core.

Potential Biological Activities and Therapeutic Applications

Given the extensive research on thiourea derivatives, this compound is a promising candidate for various biological activities. The following sections outline potential therapeutic areas based on the known activities of structurally related compounds.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression. The lipophilic 4-butylphenyl group in the target molecule could enhance its ability to cross cell membranes, potentially increasing its intracellular concentration and cytotoxic efficacy.

Potential Signaling Pathway Involvement:

Caption: Potential anticancer mechanisms of thiourea derivatives.

Antibacterial Activity

Thiourea derivatives have been investigated as potential antibacterial agents.[3] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. The structural features of this compound, combining the reactive allyl group with a lipophilic aromatic moiety, could contribute to its antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria.

Analgesic and Anti-inflammatory Activity

Certain phenylthiourea derivatives have shown promising analgesic and anti-inflammatory activities.[5][9][10][11][12][13] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade and pain signaling. The structural similarity of this compound to known analgesic thioureas suggests it may possess similar properties, warranting investigation in preclinical pain and inflammation models.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant potential for biological activity, stemming from its thiourea core and the presence of both allyl and butylphenyl substituents. While direct experimental data is currently lacking, this in-depth technical guide provides a comprehensive roadmap for its synthesis, characterization, and exploration of its therapeutic potential. Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including cytotoxicity against a panel of cancer cell lines, antibacterial efficacy, and analgesic and anti-inflammatory properties, will be crucial in determining its potential as a lead compound for drug discovery. The insights and protocols detailed in this guide are intended to catalyze and inform these future research endeavors.

References

- Allyl isothiocyanate. Wikipedia. [URL: https://en.wikipedia.

- In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/30501511/]

- Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/8301488/]

- Allyl isothiocyanate synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/18795155/]

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5933]

- In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2018.1517120]

- Synthesis method for allyl isothiocyanate. Google Patents. [URL: https://patents.google.

- 4-Butylaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/104-13-2.htm]

- Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426220.2016.1268045]

- Green Synthesis and Applications of 4-Butylaniline: A Sustainable Chemical Future. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/green-synthesis-and-applications-of-4-butylaniline-a-sustainable-chemical-future-35759654.html]

- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7286629/]

- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/32361329/]

- Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. MDPI. [URL: https://www.mdpi.com/2304-8158/12/21/3909]

- Synthesis of 4-tert.-butylaniline. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-tert-butylaniline/]

- 4-tert-Butylaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/769-92-6.htm]

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/257]

- Synthesis, characterization and antimicrobial activity of substituted Arylthiourea. ResearchGate. [URL: https://www.researchgate.net/publication/284160495_Synthesis_characterization_and_antimicrobial_activity_of_substituted_Arylthiourea]

- [7-Chloro(phenylthio)-4-phenylaminoquinolines. Study of its anti-inflammatory and analgesic activity]. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/1179040/]

- Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [URL: https://e-journal.unair.ac.id/JFIKI/article/view/28907]

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. [URL: https://www.mdpi.com/1424-8247/16/10/1449]

- Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/343460855_Design_Synthesis_and_Antibacterial_Activities_of_Thiouracil_Derivatives_Containing_Acyl_Thiourea_as_SecA_inhibitors]

- Analgesic activity of the compounds (1-4) by tail flick response method. ResearchGate. [URL: https://www.researchgate.net/figure/Analgesic-activity-of-the-compounds-1-4-by-tail-flick-response-method_tbl2_324683050]

- 4-butylaniline. Chemical Bull Pvt. Ltd. [URL: https://www.chemicalbull.com/4-butylaniline]

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272802/]

- Evaluation of N-benzoylthiourea derivatives as popssible analgesic agents by predicting their hysicochemical and pharmacokinetic properties, toxicity, and analgesic activity. ResearchGate. [URL: https://www.researchgate.net/publication/339178083_Evaluation_of_N-benzoylthiourea_derivatives_as_popssible_analgesic_agents_by_predicting_their_hysicochemical_and_pharmacokinetic_properties_toxicity_and_analgesic_activity]

- Allylthiourea. National Library of Medicine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Allylthiourea]

- 1H-NMR spectra of the thiourea derivatives. ResearchGate. [URL: https://www.researchgate.

- A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6835]

- 1-Allyl-3-(3-aminophenyl)thiourea. Protein Data Bank. [URL: https://www.rcsb.org/ligand/AMAP]

- N-Allylthiourea(109-57-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/109-57-9_1HNMR.htm]

- 1-Allyl-3-phenyl-2-thiourea - Optional[MS (GC)]. SpectraBase. [URL: https://spectrabase.com/spectrum/7G9bg9QFSsa]

- Matrix and ab initio infrared spectra of thiourea and thiourea-d4. ResearchGate. [URL: https://www.researchgate.net/publication/231070260_Matrix_and_ab_initio_infrared_spectra_of_thiourea_and_thiourea-d4]

- 1-Allyl-3-(4-isopropylphenyl)thiourea. ChemScene. [URL: https://www.chemscene.com/products/1-Allyl-3-(4-isopropylphenyl)thiourea-CS-B0256.html]

- Thiourea. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C62566]

- FT-IR spectrum for pure thiourea single crystal. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-for-pure-thiourea-single-crystal_fig5_228643809]

- Decomposition of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Decomposition-of-Allyl-Isothiocyanate-in-Aqueous-Kawakishi-Kanakida/25691d1e4e1124c6e8e8e7a8e8e8e8e8e8e8e8e8]

- Allyl Isothiocyanate - Molecule of the Month. University of Bristol. [URL: http://www.chm.bris.ac.

- Allyl isothiocyanate regulates lysine acetylation and methylation marks in an experimental model of malignant melanoma. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/30768822/]

- The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/222421110_The_reaction_of_allyl_isothiocyanate_with_hydroxyl_and_beta-cyclodextrin_using_ultraviolet_spectrometry]

- Characterization of Various Analytes Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry and 2-[(2 E )-3-(4- tert -Butylphenyl)-2-methylprop-2- enylidene]malononitrile Matrix. ResearchGate. [URL: https://www.researchgate.

- Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl). National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/16383328/].nlm.nih.gov/16383328/]

Sources

- 1. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [7-Chloro(phenylthio)-4-phenylaminoquinolines. Study of its anti-inflammatory and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Allyl-3-(4-butylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and ability to engage in various non-covalent interactions make them privileged scaffolds for the design of novel therapeutic agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The 1-Allyl-3-(4-butylphenyl)thiourea molecule, possessing both a reactive allyl group and a lipophilic butylphenyl moiety, presents an intriguing candidate for further investigation in drug development programs. The interplay between these functional groups is anticipated to significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and experimental protocols to effectively synthesize, characterize, and evaluate this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide leverages data from closely related analogs and established scientific principles to provide reliable estimations and robust experimental methodologies.

Chemical Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of 4-butylaniline to allyl isothiocyanate. This is a well-established and high-yielding method for the preparation of N,N'-disubstituted thioureas.[2]

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Synthesis of 1-Allyl-3-(4-butylphenyl)thiourea

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Allyl-3-(4-butylphenyl)thiourea, a disubstituted thiourea derivative with significant potential in medicinal chemistry and drug development. Thiourea derivatives are a well-established class of compounds known for their diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a convergent synthesis strategy. This approach involves the independent synthesis of two key precursors, 4-butylaniline and allyl isothiocyanate, followed by their coupling in the final step to yield the target molecule. This strategy allows for the efficient preparation of the precursors and a high-yielding final reaction.

Part 1: Synthesis of Precursor 1: 4-Butylaniline

There are two primary, well-established routes for the synthesis of 4-butylaniline.

Route A: Nitration and Reduction of n-Butylbenzene

This classic electrophilic aromatic substitution pathway is a robust method for introducing an amino group onto the benzene ring.

-

Nitration of n-Butylbenzene: The first step involves the nitration of n-butylbenzene using a mixture of nitric acid and sulfuric acid to yield 4-nitro-n-butylbenzene. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4]

-

Reduction of 4-Nitro-n-butylbenzene: The nitro group is then reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4]

Route B: Direct Synthesis from Aniline and n-Butanol

An alternative approach involves the direct alkylation of aniline with n-butanol. This reaction is typically carried out at high temperatures and pressures in the presence of a suitable catalyst.[5] While this method is more direct, it may require specialized equipment to handle the reaction conditions.

For the purposes of this guide, we will focus on the more widely accessible nitration and reduction route.

Experimental Protocol: Synthesis of 4-Butylaniline

Step 1: Nitration of n-Butylbenzene

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and n-butylbenzene to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

-

Carefully pour the reaction mixture over crushed ice and extract the organic layer containing 4-nitro-n-butylbenzene.

-

Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitro-n-butylbenzene.

Step 2: Reduction of 4-Nitro-n-butylbenzene

-

Dissolve the crude 4-nitro-n-butylbenzene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to hydrogenation in a high-pressure hydrogenator until the theoretical amount of hydrogen has been consumed.[4]

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 4-butylaniline.

-

Purify the crude product by vacuum distillation to obtain pure 4-butylaniline.

Part 2: Synthesis of Precursor 2: Allyl Isothiocyanate

Allyl isothiocyanate is commercially available but can also be synthesized in the laboratory. The most common method involves the reaction of allyl chloride with a thiocyanate salt.[6][7]

Experimental Protocol: Synthesis of Allyl Isothiocyanate

-

Dissolve potassium thiocyanate in a suitable solvent, such as ethanol or aqueous acetone, in a round-bottom flask.[6]

-

Add allyl chloride to the solution and reflux the mixture for several hours.[6][8] The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate ion displaces the chloride ion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the potassium chloride byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the resulting allyl isothiocyanate by vacuum distillation.[7]

Part 3: Final Synthesis of this compound

The final step in this synthesis is the nucleophilic addition of the primary amine (4-butylaniline) to the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.[9][10]

Experimental Protocol: Synthesis of this compound

-

Dissolve 4-butylaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equimolar amount of allyl isothiocyanate to the solution at room temperature. The reaction is typically exothermic, so controlled addition may be necessary for larger-scale syntheses.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value/Observation | Analytical Method |

| Physical Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | To be determined experimentally | Melting Point Apparatus |

| Purity | >95% | HPLC, ¹H NMR, ¹³C NMR |

| ¹H NMR | Characteristic peaks for allyl and butylphenyl groups | NMR Spectroscopy |

| ¹³C NMR | Characteristic peak for the thiocarbonyl (C=S) carbon | NMR Spectroscopy |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₀N₂S | MS (e.g., ESI-MS) |

| FT-IR | Characteristic peaks for N-H, C=S, and aromatic C-H stretching | IR Spectroscopy |

Safety Considerations

-

Allyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.[6]

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols and adhering to safety precautions, researchers can reliably synthesize this promising compound for further investigation into its biological activities and potential therapeutic applications. The versatility of the final coupling step also allows for the synthesis of a library of related thiourea derivatives by varying the amine and isothiocyanate starting materials.

References

-

Wikipedia contributors. Allyl isothiocyanate. Wikipedia, The Free Encyclopedia. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Ghamdi, M. A., & El-Sayed, M. E. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Khan, K. M., Hussain, S., & Salar, U. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

- Kim, J. H., & Lee, J. S. (2007). Synthesis method for allyl isothiocyanate.

-

A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Quick Company. [Link]

-

Kim, J. K., & Lee, S. H. (2024). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Taylor & Francis Online. [Link]

-

Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. [Link]

-

Norashikin, S., et al. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 25(6), 1047-1064. [Link]

-

de Oliveira, R. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

-

Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

-

Synthesis of 4-n-butyl-acetanilide. PrepChem.com. [Link]

- CN102816074A - Synthesis method of p-n-butylaniline.

-

Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Airlangga University Journal. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

-

Synthetic studies towards aryl-(4-aryl-4H-[1][6][11]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]

- 5. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 6. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 8. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Potential of Allyl-Substituted Thioureas: A Technical Guide to Their Biological Activities

Foreword for the Modern Researcher

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of innovation. Among these, the thiourea functional group has consistently emerged as a privileged structure, underpinning a vast array of pharmacologically active compounds. This guide focuses specifically on a compelling subclass: allyl-substituted thioureas . The introduction of the allyl group imparts unique physicochemical properties, influencing the lipophilicity, reactivity, and conformational flexibility of the parent thiourea molecule. These modifications have profound implications for their interaction with biological targets, leading to a spectrum of potential therapeutic applications.

This document is structured not as a rigid review, but as a technical guide for the practicing researcher. It is designed to provide not only a comprehensive overview of the known biological activities of allyl-substituted thioureas but also the practical, methodological context required to explore them. We will delve into the causality behind experimental design, from synthesis to biological evaluation, providing detailed protocols and explaining the rationale for their selection. By integrating synthetic strategy, mechanistic insights, and validated experimental procedures, this guide aims to empower researchers to confidently navigate and contribute to this promising area of medicinal chemistry.

The Thiourea Scaffold: A Privileged Framework in Medicinal Chemistry

Thiourea, with its SC(NH₂)₂ core, is an organosulfur compound that serves as a remarkably versatile building block in organic synthesis.[1] Its derivatives have garnered significant attention due to a wide range of reported biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and insecticidal properties.[2][3] The biological prowess of thiourea derivatives is often attributed to the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating interactions with various biological macromolecules like proteins and enzymes.[4]

The general synthesis of N,N'-disubstituted thioureas is often a straightforward and high-yielding process, typically involving the reaction of an isothiocyanate with a primary or secondary amine.[5] The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea linkage. This synthetic accessibility allows for extensive structural diversification, a key advantage in structure-activity relationship (SAR) studies.

Synthesis of Allyl-Substituted Thioureas: A Practical Protocol

The synthesis of N-allyl-N'-aryl/benzoyl thioureas is a prime example of this facile chemistry. A common and effective method is the modified Schotten-Baumann reaction, which involves the acylation of an N-allylthiourea precursor.[6]

Experimental Protocol: Synthesis of 1-Allyl-3-(2-chlorobenzoyl)thiourea [7]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve N-allylthiourea (0.0172 mol) in 50 mL of tetrahydrofuran (THF). Add triethylamine (0.028 mol) to the mixture. This acts as a base to neutralize the HCl generated during the reaction.

-

Acylation: Prepare a solution of 2-chlorobenzoyl chloride (0.0143 mol) in 15 mL of THF.

-

Reaction Initiation: Cool the flask containing the allylthiourea solution in an ice bath. While stirring vigorously with a magnetic stirrer, add the 2-chlorobenzoyl chloride solution dropwise over a period of 30 minutes. The slow addition and cooling are crucial to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture over a water bath. The progress of the reaction should be monitored hourly using thin-layer chromatography (TLC). The reaction is considered complete when the starting materials are consumed and a single product spot is observed.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and wash it three times with a saturated sodium carbonate solution to remove any unreacted acid chloride and triethylamine hydrochloride salt. The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent, such as methanol, to yield the pure 1-allyl-3-(2-chlorobenzoyl)thiourea.

Causality Behind Experimental Choices: The use of THF as a solvent is due to its ability to dissolve both the polar (allylthiourea) and non-polar (benzoyl chloride) reactants. Triethylamine is a common organic base chosen for its ability to scavenge the HCl byproduct without interfering with the primary reaction. The reflux step provides the necessary activation energy to drive the reaction to completion. TLC is a rapid and effective technique for monitoring the progress of the reaction by separating the components of the reaction mixture based on their polarity.

Anticancer Activity: Targeting Key Oncogenic Pathways

One of the most extensively studied biological activities of allyl-substituted thioureas is their potential as anticancer agents. Research has shown that these compounds can exert cytotoxic effects against a variety of cancer cell lines, often with promising selectivity over normal cells.[5][6]

Mechanism of Action: Inhibition of HER-2 and NF-κB Signaling

A significant breakthrough in understanding the anticancer mechanism of this class of compounds comes from studies on N-benzoyl-3-allylthiourea (BATU). This derivative has been shown to exhibit potent cytotoxicity against breast cancer cells, particularly those that overexpress the Human Epidermal Growth Factor Receptor 2 (HER-2).[6]

The HER-2 signaling pathway is a critical driver of cell proliferation, differentiation, and survival. Its overexpression is a hallmark of certain aggressive types of breast cancer.[8] BATU has been found to enhance its cytotoxicity in HER-2 overexpressing cells, suggesting a targeted interaction with this pathway.[6]

Furthermore, BATU has been implicated in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation.[9][10] Its constitutive activation is a common feature in many cancers. The inactivation of NF-κB by BATU leads to the inhibition of the expression of proteins crucial for cell proliferation, contributing to its anticancer effect.[6]

Caption: Proposed mechanism of action for anticancer allyl-substituted thioureas.

Evaluating Cytotoxicity: The MTT Assay

A standard and reliable method for assessing the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability [11]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HER-2 overexpressing MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the allyl-substituted thiourea compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices: The 96-well plate format is ideal for high-throughput screening of multiple concentrations and replicates. The incubation time with the compound is varied to assess both short-term and long-term cytotoxic effects. The MTT assay is chosen for its simplicity, reliability, and the direct correlation between formazan production and the number of viable cells. DMSO is a common solvent for dissolving organic compounds for in vitro assays due to its miscibility with aqueous media and low toxicity at the concentrations typically used.

Table 1: Anticancer Activity of Allyl-Substituted Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | [6] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 640 | [6] |

| Allylthiourea (ATU) | MCF-7 | 5220 | [6] |

| Allylthiourea (ATU) | MCF-7/HER-2 | 3170 | [6] |

| 1-(4-chlorophenyl)-3-allylthiourea | K-562 (Leukemia) | 8.8 | [5] |

| 1-(prop-2-en-1-yl)thiourea | MT-4 (Leukemia) | 43.0 | [5] |

Antimicrobial Activity: A Broad-Spectrum Defense

Allyl-substituted thioureas have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[12][13] The thiourea moiety is known to interact with microbial enzymes and proteins, potentially disrupting essential metabolic processes.[4]

Evaluating Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a widely used and reliable technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay [11][14]

-

Compound Preparation: Prepare a stock solution of the allyl-substituted thiourea in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Causality Behind Experimental Choices: Mueller-Hinton Broth is the standard medium for routine antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents. The 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria. The use of a 96-well plate allows for the efficient testing of multiple compounds and concentrations simultaneously.

Sources

- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. iris.unica.it [iris.unica.it]

- 6. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. repositorio.ufba.br [repositorio.ufba.br]

- 14. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for 1-Allyl-3-(4-butylphenyl)thiourea

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The diverse pharmacological landscape of thiourea derivatives has positioned them as a compelling scaffold in modern medicinal chemistry. This guide delves into the hypothetical mechanism of action of a novel compound, 1-Allyl-3-(4-butylphenyl)thiourea. Synthesizing data from analogous structures and established biological principles, we propose a dual-action hypothesis centered on anti-inflammatory and pro-apoptotic activities. We postulate that this compound exerts its effects through the modulation of key inflammatory signaling pathways, specifically the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and the suppression of the NF-κB signaling cascade. Concurrently, we hypothesize its engagement in the intrinsic apoptosis pathway via the activation of executioner caspases. This document provides a comprehensive framework for the experimental validation of this hypothesis, offering detailed protocols and a logical investigative workflow.

Introduction: The Promise of Thiourea Derivatives

Thiourea and its derivatives represent a privileged class of compounds in drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The structural versatility of the thiourea backbone (R-NH-C(S)-NH-R') allows for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The hydrogen bonding capabilities of the thiourea moiety are crucial for its interaction with various biological targets, such as enzymes and receptors.[4] The subject of this guide, this compound, incorporates an allyl group, a feature often associated with enhanced biological activity in various therapeutic agents, and a 4-butylphenyl group, which increases the compound's lipophilicity, potentially enhancing its membrane permeability and interaction with hydrophobic binding pockets of target proteins. While direct mechanistic studies on this specific molecule are nascent, its structural components suggest a compelling potential for therapeutic intervention in diseases characterized by inflammation and aberrant cell survival, such as cancer and chronic inflammatory disorders.

Central Hypothesis: A Dual-Pronged Mechanism of Action

We hypothesize that this compound functions through a dual mechanism involving the concurrent suppression of pro-inflammatory pathways and the induction of apoptosis in pathological cells.

Hypothesis 1: Anti-inflammatory Activity via Inhibition of COX-2, 5-LOX, and the NF-κB Pathway.

We propose that this compound attenuates inflammatory responses by directly inhibiting the activity of key enzymes in the eicosanoid pathway, COX-2 and 5-LOX. Furthermore, we hypothesize that the compound suppresses the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Hypothesis 2: Pro-apoptotic Activity via Activation of the Intrinsic Apoptotic Pathway.

We postulate that in susceptible cells, such as cancer cells, this compound induces programmed cell death (apoptosis) through the activation of the intrinsic mitochondrial pathway. This is hypothesized to occur via the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the orderly dismantling of the cell.

The following diagram illustrates the proposed signaling pathways modulated by this compound.

Caption: Hypothesized dual mechanism of action of this compound.

Experimental Validation: A Phased Approach

To systematically investigate our dual-action hypothesis, we propose a multi-tiered experimental approach, progressing from in vitro enzymatic and cell-based assays to in vivo models.

Phase 1: In Vitro Characterization of Anti-inflammatory Activity

This phase aims to confirm the direct inhibitory effects of this compound on key inflammatory enzymes and pathways.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the inhibitory potency and selectivity of the compound towards COX isoforms.

-

5-Lipoxygenase (5-LOX) Inhibition Assay: To assess the inhibitory effect on the production of leukotrienes.

-

NF-κB Reporter Assay: To quantify the inhibition of NF-κB transcriptional activity in a relevant cell line (e.g., HEK293T or macrophage-like cells).

-

Cytokine Production Assay: To measure the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Phase 2: In Vitro Elucidation of Pro-apoptotic Mechanisms

This phase will investigate the compound's ability to induce apoptosis and delineate the underlying molecular pathway.

-

MTT or CellTiter-Glo® Assay: To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis and distinguish it from necrosis.

-

Caspase-3/7 Activity Assay: To measure the activation of executioner caspases.

-

Mitochondrial Membrane Potential Assay: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Phase 3: In Vivo Validation of Therapeutic Efficacy

This phase will translate the in vitro findings to a relevant animal model of inflammation.

-

Carrageenan-Induced Paw Edema Model: A well-established acute inflammation model in rodents to evaluate the in vivo anti-inflammatory efficacy of the compound.[5][6][7]

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

This section provides standardized, step-by-step protocols for the key experiments outlined in the validation workflow.

COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, Cat# 701050 or Assay Genie, BN00777).[8][9]

-

Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Serially dilute the stock solution in COX Assay Buffer to obtain a range of test concentrations.

-

Assay Procedure:

-

Add 160 µl of Reaction Buffer, 10 µl of Heme, and 10 µl of COX-2 to each well of a 96-well plate.

-

Add 10 µl of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µl of Arachidonic Acid to each well.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/ml) or LPS (1 µg/ml) for 6 hours.

-

-

Luciferase Assay:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.

Caspase-3/7 Activity Assay

-

Cell Culture and Treatment:

-

Seed a cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

-

Caspase-Glo® 3/7 Assay:

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.

Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses one hour before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6][7][13]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Expected Outcomes and Interpretation

The successful validation of our hypothesis would be demonstrated by the following outcomes:

| Experiment | Expected Outcome | Interpretation |

| COX-2/5-LOX Inhibition Assays | Dose-dependent inhibition of COX-2 and 5-LOX activity with calculated IC₅₀ values. | The compound directly targets key enzymes in the inflammatory cascade. |

| NF-κB Reporter Assay | Dose-dependent reduction in TNF-α or LPS-induced NF-κB luciferase activity. | The compound suppresses a central inflammatory signaling pathway. |

| Caspase-3/7 Activity Assay | Dose-dependent increase in caspase-3/7 activity in cancer cells. | The compound induces apoptosis through the activation of executioner caspases. |

| Carrageenan-Induced Paw Edema | Significant reduction in paw edema in treated animals compared to the control group. | The compound exhibits in vivo anti-inflammatory efficacy. |

A comprehensive analysis of these results will provide a robust understanding of the mechanism of action of this compound and will be instrumental in guiding its further development as a potential therapeutic agent.

Conclusion

This technical guide presents a scientifically grounded hypothesis for the mechanism of action of this compound, proposing a dual role in modulating inflammation and apoptosis. The detailed experimental framework provided herein offers a clear and logical path for the validation of this hypothesis. The elucidation of its precise molecular targets and signaling pathways will be a critical step in unlocking the full therapeutic potential of this promising thiourea derivative and will contribute valuable knowledge to the field of medicinal chemistry and drug discovery.

References

-

Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]

-

NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]

-

Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. ScienceDirect. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH. [Link]

-

Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. NIH. [Link]

-

Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. NIH. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. NIH. [Link]

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 5. mdpi.com [mdpi.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase 3/7 Activity [protocols.io]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-Allyl-3-(4-butylphenyl)thiourea for Drug Development Professionals

Executive Summary

1-Allyl-3-(4-butylphenyl)thiourea represents a class of molecules with significant therapeutic potential, stemming from the diverse biological activities observed in thiourea derivatives, including anticancer, antibacterial, and analgesic properties.[1][2] The successful translation of any promising compound from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the underlying scientific rationale to empower informed decision-making throughout the preclinical development process. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific principles.

Physicochemical Profile of this compound

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₂₀N₂S

-

Molecular Weight: 248.39 g/mol

-

-

Predicted Physicochemical Properties: Based on data for analogous compounds like 1-Allyl-3-(4-isopropylphenyl)thiourea and 1-allyl-3-(4-ethoxyphenyl)thiourea, we can estimate key parameters that will govern its behavior in various solvent systems.[3][4]

| Parameter | Estimated Value | Implication for Solubility & Stability |

| Topological Polar Surface Area (TPSA) | ~24.06 Ų | Low TPSA suggests good potential for membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | A high logP value indicates significant lipophilicity, predicting low aqueous solubility and good solubility in non-polar organic solvents. |

| Hydrogen Bond Donors | 2 | The two N-H groups can act as hydrogen bond donors, contributing to interactions with polar protic solvents. |

| Hydrogen Bond Acceptors | 1 (S atom) | The thiocarbonyl sulfur is a weak hydrogen bond acceptor. |

These predicted properties suggest that this compound is a lipophilic molecule, which is likely to present challenges in achieving adequate aqueous solubility for formulation.

Comprehensive Solubility Determination

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. A comprehensive assessment across a range of pharmaceutically relevant solvents is therefore essential.

The Scientific Rationale for Solvent Selection

The choice of solvents should be systematic, spanning a range of polarities and pH values to build a complete picture of the compound's dissolution behavior. This allows for the identification of potential formulation vehicles and provides insight into how the compound will behave in different physiological environments.

Proposed Solvent Systems:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Alcohols: Methanol, Ethanol, Isopropanol. These are common co-solvents in formulations.

-

Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dioxane.[5] These are often used for initial stock solutions and in early-stage in vitro assays.

-

Polymeric Solvents: Polyethylene glycol 400 (PEG-400). A common vehicle for poorly soluble compounds.[5]

-

Binary Solvent Systems: Mixtures of water with ethanol or methanol can provide valuable data for developing liquid formulations.[6]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid drug.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to first establish the time to reach equilibrium through a preliminary experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification: HPLC Method Development

HPLC is the preferred method for quantification due to its high specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[7][8]

Proposed HPLC Parameters:

-

Column: A C18 reversed-phase column is a good starting point for a lipophilic molecule like this.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the phenylthiourea chromophore has maximum absorbance (likely in the 230-270 nm range). A UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Caption: Workflow for the Shake-Flask Solubility Assay.

Anticipated Solubility Profile & Data Presentation

Based on the predicted high logP, the solubility of this compound is expected to be low in aqueous buffers and significantly higher in organic solvents.

Table 1: Solubility Data Summary for this compound at 25°C

| Solvent System | pH (if applicable) | Solubility (mg/mL) | Solubility (M) |

| 0.1 N HCl | 1.2 | ||

| Acetate Buffer | 4.5 | ||

| Phosphate Buffer | 6.8 | ||

| Phosphate Buffer | 7.4 | ||

| Methanol | N/A | ||

| Ethanol | N/A | ||

| DMSO | N/A | ||

| PEG-400 | N/A |

Comprehensive Stability Assessment

Stability testing is crucial to identify potential degradation pathways and to determine the compound's shelf-life. Thiourea derivatives are known to be susceptible to oxidation, which can lead to the formation of urea analogs and other byproducts.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop a stability-indicating analytical method.

Experimental Protocols:

-

Acid/Base Hydrolysis:

-

Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and analyze at various time points. Thioureas are often rapidly degraded by oxidizing agents.[9]

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Separately, expose a solution of the compound in a relevant solvent to the same temperature.

-

Analyze samples over time to assess degradation.

-

-

Photostability:

-

Expose both the solid compound and a solution to controlled light conditions (as per ICH Q1B guidelines).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples after the exposure period.

-

Development of a Stability-Indicating Analytical Method

A critical component of stability testing is the use of a validated stability-indicating HPLC method. This method must be able to resolve the parent peak from all significant degradation product peaks, ensuring that any decrease in the parent compound's concentration is accurately measured.

Method Development Strategy:

-

Analyze the samples from the forced degradation studies.

-

Adjust the HPLC gradient, mobile phase composition, and/or column chemistry to achieve baseline separation between the parent compound and all observed degradant peaks.

-

The use of a photodiode array (PDA) detector is highly recommended to check for peak purity and to help in the characterization of degradants.

Caption: Potential Degradation Pathways for Thiourea Derivatives.

Data Presentation for Stability Studies

The results of the forced degradation studies should be summarized clearly to indicate the compound's lability under different conditions.

Table 2: Forced Degradation Summary for this compound

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 N HCl (80°C) | 24h | |||

| 0.1 N NaOH (80°C) | 24h | |||

| 3% H₂O₂ (RT) | 8h | |||

| Thermal (80°C, solid) | 48h | |||

| Photolytic (ICH Q1B) | - |

Implications for Drug Development

The data generated from these studies will have a direct and significant impact on the progression of this compound as a drug candidate.

-

Low Aqueous Solubility: If confirmed, this will necessitate enabling formulation strategies. Options could include:

-

Co-solvent systems: Utilizing solvents like ethanol or PEG-400 in the formulation.

-

Amorphous solid dispersions: To improve the dissolution rate.

-

Lipid-based formulations: For oral delivery of highly lipophilic compounds.

-

-

Chemical Instability: If the compound is found to be highly susceptible to oxidation, this would be a major developmental challenge. Mitigation strategies could include:

-

Inclusion of antioxidants in the formulation.

-

Packaging under an inert atmosphere (e.g., nitrogen).

-

Protection from light through opaque packaging.

-

Salt formation or pro-drug strategies to protect the labile thiourea moiety.

-

Conclusion

A comprehensive and early characterization of the solubility and stability of this compound is not merely a data-gathering exercise; it is a critical step in risk mitigation for the entire drug development program. By employing the robust, scientifically-grounded protocols detailed in this guide, researchers can generate the high-quality data needed to understand the compound's liabilities, design appropriate formulation strategies, and ultimately increase the probability of a successful journey to the clinic. The insights gained will form the bedrock of the compound's Chemistry, Manufacturing, and Controls (CMC) documentation and will be indispensable for its future development.

References

- A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives. Benchchem.

- Singh J. A photometric titration method for the determination of thiourea function and its application to the analysis of some thiourea-based commercial products. International Journal of Advanced Technology in Engineering and Science. 2015;3(5):213.

- Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A. 2001;934(1-2):129-134.

- Kumar R, Roy CK, Chauhan RPS. Quantitative Determination of Thiourea & Some of Its Derivatives with NBSA Reagent. International Journal of Current Engineering and Scientific Research. 2018;5(2):42-43.

- Determination of thiourea in the lower mg/L and in the µg/L range by polarography and cathodic stripping voltammetry. Metrohm.

- Sahu S, Sahoo PR, Patel S, Mishra BK. Oxidation of Thiourea and Substituted Thioureas. ResearchGate.

- Al-Mokyna, H., et al. Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. 2024.

- Razak R, Siswandono S, Ekowati J. Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. 2022;9(1):17-23.

- A QSAR Study on Thiourea Derivatives - New Approaches in Drug Development. ResearchGate. 2022.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate. 2024.

- Tok F, Cakir C, Cam D, Kirpat MM, Sicak Y. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. 2022.

- Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. ResearchGate.

- Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate.

- 1-Allyl-3-(4-isopropylphenyl)thiourea. ChemScene.

- Measurement and correlation for solubility of thiourea in different solvents. ResearchGate.

- Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI.

- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI.

- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. ResearchGate. 2022.

- Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed. 2022.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- 1-Allyl-3-(4-ethoxyphenyl)thiourea. PubChem.

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 3. chemscene.com [chemscene.com]

- 4. 1-Allyl-3-(4-ethoxyphenyl)thiourea | C12H16N2OS | CID 3091326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]